molecular formula C12H10Br2N2O2S B2824922 [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine CAS No. 1246821-25-9

[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B2824922
CAS No.: 1246821-25-9
M. Wt: 406.09
InChI Key: OMHQLLQDVXTUBM-UHFFFAOYSA-N
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Description

[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine is an organic compound with the molecular formula C12H10Br2N2O2S. This compound is characterized by the presence of a sulfonyl group attached to a pyridylamine moiety, along with two bromine atoms and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine typically involves the following steps:

    Bromination: The starting material, 5-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated intermediate reacts with 2-pyridylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and pyridylamine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can be compared with other similar compounds, such as:

    [(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-pyridylamine: Similar structure but with chlorine atoms instead of bromine.

    [(2,4-Difluoro-5-methylphenyl)sulfonyl]-2-pyridylamine: Fluorine atoms instead of bromine.

    [(2,4-Diiodo-5-methylphenyl)sulfonyl]-2-pyridylamine: Iodine atoms instead of bromine.

The uniqueness of this compound lies in its specific combination of bromine atoms and the sulfonyl-pyridylamine structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,4-dibromo-5-methyl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHQLLQDVXTUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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